4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a chlorobutyl chain, a dioxolane ring, and a thienyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the reaction of 4-chlorobutyl ketone with 1,3-dioxolane and a thienyl derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dioxolane, followed by nucleophilic substitution with the 4-chlorobutyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the use of palladium or nickel catalysts in hydrogenation reactions can facilitate the formation of the desired product with high selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The thienyl ketone moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines, thiols.
Scientific Research Applications
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: Shares the dioxolane and chlorobutyl moieties but lacks the thienyl ketone group.
2-(4-Bromobutyl)-1,3-dioxolane: Similar structure with a bromine atom instead of chlorine.
2-Chloromethyl-1,3-dioxolane: Contains a chloromethyl group instead of a chlorobutyl chain.
Uniqueness
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of the thienyl ketone group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c13-6-2-1-3-9(14)10-4-5-11(17-10)12-15-7-8-16-12/h4-5,12H,1-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXNWYNGKJGWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641894 | |
Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-47-9 | |
Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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